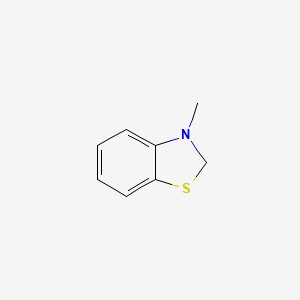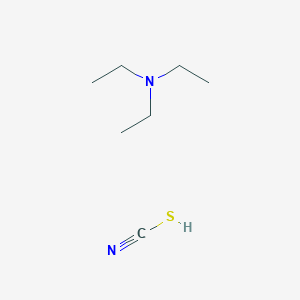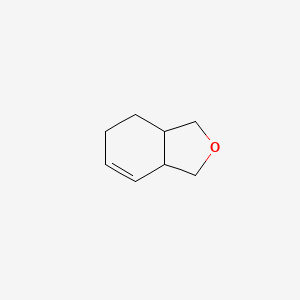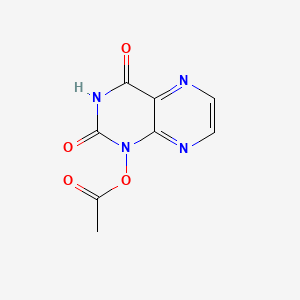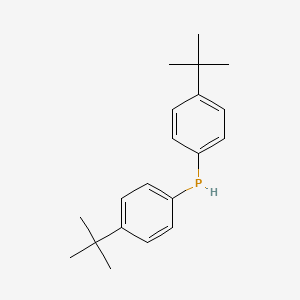
Bis(4-tert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 4-tert-butylphenyl groups attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)phosphane typically involves the reaction of 4-tert-butylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired phosphane. The general reaction can be represented as follows:
2C6H4(C(CH3)3)MgBr+PCl3→(C6H4(C(CH3)3))2PCl+2MgBrCl
The intermediate product, this compound chloride, is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Bis(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as chlorine or bromine are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the substituent introduced.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry: Bis(4-tert-butylphenyl)phosphane is widely used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological molecules opens avenues for drug development.
Industry: The compound is used in the production of polymers and materials with enhanced stability and performance. It serves as an antioxidant and stabilizer in polymer manufacturing, ensuring the longevity and durability of the final products.
作用機序
The mechanism of action of Bis(4-tert-butylphenyl)phosphane involves its ability to donate electron density to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, where the phosphane ligand coordinates and stabilizes the metal in its active form.
類似化合物との比較
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2,4-di-tert-butylphenyl)phosphite: A related compound with three 2,4-di-tert-butylphenyl groups.
Uniqueness: Bis(4-tert-butylphenyl)phosphane is unique due to the presence of the bulky 4-tert-butylphenyl groups, which provide significant steric hindrance. This steric effect influences the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other tertiary phosphines.
特性
CAS番号 |
29949-65-3 |
|---|---|
分子式 |
C20H27P |
分子量 |
298.4 g/mol |
IUPAC名 |
bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 |
InChIキー |
OQECHGHHTSIGDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



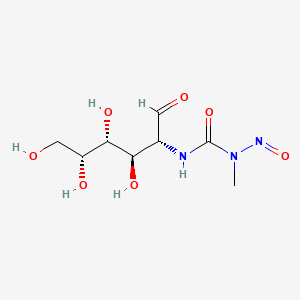
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
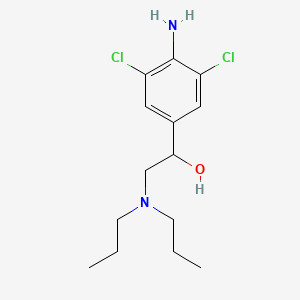
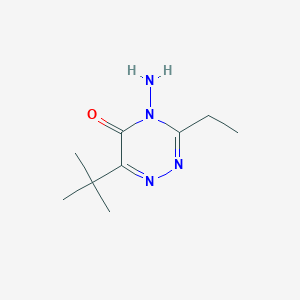
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

